1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea
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Overview
Description
1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features an indole ring, which is a common structural motif in many natural products and pharmaceuticals.
Mechanism of Action
Target of Action
Indole derivatives are known to interact with a variety of biological targets. They play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Mode of Action
The mode of action of indole derivatives can vary greatly depending on their specific structure and the biological target they interact with. They have been found to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Indole derivatives can affect a wide range of biochemical pathways. For example, some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The result of the action of indole derivatives can vary greatly depending on their specific structure and the biological target they interact with. For example, some indole derivatives have been found to inhibit the growth of cancer cells, microbes, and various types of disorders in the human body .
Biochemical Analysis
Biochemical Properties
1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions are often mediated through binding to specific receptors or enzymes, leading to modulation of their activity. The compound’s ability to interact with multiple biomolecules makes it a versatile agent in biochemical research and potential therapeutic applications.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have been reported to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation . These effects are achieved through the compound’s interaction with specific cellular targets, leading to alterations in cellular processes and functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s indole moiety allows it to interact with multiple receptors and enzymes, leading to modulation of their activity . For instance, indole derivatives have been shown to inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects, or to bind to viral proteases, inhibiting viral replication . These interactions at the molecular level are crucial for the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can exhibit varying degrees of stability and degradation under different conditions . Additionally, long-term exposure to the compound may lead to sustained changes in cellular processes, such as prolonged inhibition of viral replication or persistent anti-inflammatory effects . These temporal effects are important considerations in the compound’s application in research and therapy.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that indole derivatives, including this compound, can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For example, at lower doses, the compound may exhibit therapeutic effects such as antiviral or anti-inflammatory activity, while at higher doses, it may cause toxicity or adverse reactions . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. Indole derivatives, including this compound, are metabolized by enzymes such as cytochrome P450s, leading to the formation of active or inactive metabolites . These metabolic pathways can affect the compound’s bioavailability, efficacy, and safety. Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and metabolite levels, further impacting its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea typically involves the reaction of 1-ethyl-1H-indole-3-carboxylic acid with ethyl isocyanate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens (e.g., chlorine, bromine), and sulfonation with sulfuric acid.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted indole derivatives with nitro, halogen, or sulfonyl groups.
Scientific Research Applications
1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-1H-indole-3-carboxylic acid
- 1-ethyl-3-(1H-indol-3-yl)urea
- 1-ethyl-1H-indole-3-acetic acid
Uniqueness
1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The presence of the urea moiety also adds to its distinctiveness, potentially enhancing its interactions with biological targets and its overall pharmacological profile.
Properties
IUPAC Name |
1-ethyl-3-(1-ethylindol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-3-14-13(17)15-11-9-16(4-2)12-8-6-5-7-10(11)12/h5-9H,3-4H2,1-2H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWGFQDEVRSRIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CN(C2=CC=CC=C21)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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